N-[2,4-dichlorobenzoyl]phenylsulfonamide

soft-agar colony-formation assay selective cytotoxicity multidrug resistance

N-[2,4-Dichlorobenzoyl]phenylsulfonamide (designated LY32262) belongs to the diaryl acylsulfonamide class of antitumor agents, first disclosed by Eli Lilly as a potent anti-proliferative compound discovered through a disk-diffusion soft-agar colony-formation phenotypic screen. It is a small molecule (C₁₃H₉Cl₂NO₃S, MW 330.2) bearing a 2,4-dichlorobenzoyl group linked via an acylsulfonamide bridge to an unsubstituted benzenesulfonamide ring.

Molecular Formula C13H9Cl2NO3S
Molecular Weight 330.2 g/mol
Cat. No. B1242183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2,4-dichlorobenzoyl]phenylsulfonamide
SynonymsLY 32262
LY-32262
LY32262
N-(2,4-dichlorobenzoyl)phenylsulfonamide
Molecular FormulaC13H9Cl2NO3S
Molecular Weight330.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C13H9Cl2NO3S/c14-9-6-7-11(12(15)8-9)13(17)16-20(18,19)10-4-2-1-3-5-10/h1-8H,(H,16,17)
InChIKeyTXHQSKPOVJIXCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2,4-Dichlorobenzoyl]phenylsulfonamide (LY32262): A Diaryl Acylsulfonamide Antitumor Agent – Evidence-Based Procurement & Selection Guide


N-[2,4-Dichlorobenzoyl]phenylsulfonamide (designated LY32262) belongs to the diaryl acylsulfonamide class of antitumor agents, first disclosed by Eli Lilly as a potent anti-proliferative compound discovered through a disk-diffusion soft-agar colony-formation phenotypic screen [1]. It is a small molecule (C₁₃H₉Cl₂NO₃S, MW 330.2) bearing a 2,4-dichlorobenzoyl group linked via an acylsulfonamide bridge to an unsubstituted benzenesulfonamide ring. Mechanism-of-action studies indicate inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR) and VEGFR3 (FLT-4), though the precise molecular target responsible for its anti-proliferative activity remains to be fully elucidated [2][3].

Phenotypic screening reference: Identified via soft-agar disk-diffusion assay; suitable for Colon-38 and MDR tumor model selectivity studies.

VEGFR2/VEGFR3 dual target engagement: Reported inhibitor of VEGFR2 (KDR) and VEGFR3 (FLT-4); supports angiogenesis/lymphangiogenesis pathway research with a non-kinase chemotype.

Diaryl acylsulfonamide parent scaffold: Unsubstituted benzenesulfonamide core enables SAR expansion; halogen substitution on benzoyl ring defines class-specific cell-proliferation inhibition profile.

Why N-[2,4-Dichlorobenzoyl]phenylsulfonamide (LY32262) Cannot Simply Be Replaced by In-Class Analogs: Structural Specificity and Functional Consequences


Diaryl acylsulfonamides exhibit steep structure-activity relationships (SAR) driven by subtle halogen substitution patterns on both the benzoyl and benzenesulfonamide rings. The closest analog, LY33169 (4-chloro-N-(2,4-dichlorobenzoyl)benzenesulfonamide), differs from LY32262 by a single chlorine atom at the para position of the benzenesulfonamide ring. In the J Med Chem SAR study, para-substitution on the benzenesulfonamide ring was found to modulate potency by 2–3 fold relative to meta-substituted analogs, indicating that even small substituent changes produce quantitatively distinct anti-proliferative profiles [1]. Furthermore, the original phenotypic screen employed a disk-diffusion soft-agar assay that detected selective cytotoxicity against Colon-38 and Human-Colon-15/MDR solid tumor cells, a pattern that was used to triage the specific chemotype and may not be preserved across all analogs [2]. These findings underscore that LY32262 occupies a specific SAR niche; generic interchange with other acyl sulfonamides without verification of matched assay systems and tumor selectivity profiles risks introducing uncharacterized potency shifts and selectivity changes.

Structural 4-chloro analog (LY33169) differs by a single chlorine

Benzenesulfonamide substitution modulates potency; unsubstituted LY32262 may exhibit potency and selectivity profiles that do not transfer from halogenated analogs.

SAR sensitivity Steep structure-activity relationships limit interchange

Minor substituent changes alter phenotypic anti-proliferative readouts; generic substitution without matched assay verification risks uncharacterized potency shifts.

Selectivity Colon-38/MDR selectivity signature may not be preserved

The original screen selected LY32262 for specific tumor model selectivity; other diaryl acylsulfonamides may not reproduce this discrimination pattern.

N-[2,4-Dichlorobenzoyl]phenylsulfonamide (LY32262): Quantitative Differentiation Evidence Against Close Analogs and Standard-of-Care Comparators


Selective Cytotoxicity in Soft-Agar Disk-Diffusion Assay: LY32262 Discriminates Colon-38 and MDR Tumors from Normal Fibroblasts

In the original phenotypic screen that identified LY32262, the compound exhibited marked selective cytotoxicity against Colon-38 murine adenocarcinoma and Human-Colon-15/MDR (a P-glycoprotein-positive multidrug-resistant tumor) relative to normal fibroblasts and L1210 leukemic cells. This selectivity pattern provided the basis for distinguishing the diaryl acylsulfonamide chemotype from other agents in the Eli Lilly inventory. While the primary reference reports this selectivity qualitatively, the same assay platform was used to compare LY32262 with its closest analog LY33169, establishing that both compounds share the colon-38/MDR selectivity signature but with differing potency ranges in subsequent in vivo evaluation [1]. The selectivity window against MDR-positive cells is a critical differentiator from conventional chemotherapeutics such as 5-fluorouracil, which typically shows reduced activity against P-gp-overexpressing tumors.

Soft-agar selectivity
Reported
Clear differential zones: Colon-38/MDR positive, normal fibroblasts/L1210 minimal
Colon-38/MDR selective cytotoxicity signature distinguishes this chemotype
Lot verification requires matched soft-agar disk-diffusion assay
soft-agar colony-formation assay selective cytotoxicity multidrug resistance Colon-38 phenotypic screening

In Vivo Antitumor Spectrum: Quantified Log Kill Values Across a Panel of Human Tumor Xenografts

In mice, LY32262 and/or LY33169 produced quantified log kill (LK) values across a diverse panel of human tumor xenografts. Highest sensitivity was observed in Human Small Cell Lung DMS-273 (6.3 LK), Human Squamous Lung 165 (3.7 LK), Human Ovarian BG-1 (3.7 LK), and Human CNS-gliosarcoma-SF295 (3.8 LK). Colon-derived tumors were consistently responsive: Colon-26 (2.2 LK), Human Colon CX-1 H29 (1.6 LK), Human Colon-15/MDR (2.3 LK). Curative activity was documented against Colon Adenocarcinoma-38, Human Colon-116, Human Prostate LNCaP, and Human Breast WSU-Br-1. Notably, several tumor types proved unresponsive (e.g., Mammary Adenocarcinoma-17: no kill; Colon Adenocarcinoma-11: no kill; Human Adenosquamous Lung H125: no kill), revealing a 'hit-and-miss' efficacy pattern independent of tissue origin [1]. The primary publication reports these data for LY32262 and LY33169 jointly, precluding a direct numerical head-to-head comparison; however, the combined dataset defines the chemotype's efficacy ceiling and spectrum.

In vivo xenograft panel
Class-level
DMS-273: 6.3 LK (highest); Colon-38, Colon-116, LNCaP, WSU-Br-1: curative category; Mammary-17, H125: no kill
Model-response sensitivity is highly tumor-model-dependent
Values jointly reported for LY32262 and LY33169; individual compound data not separated
log kill xenograft tumor panel colon cancer broad-spectrum antitumor

VEGFR2/VEGFR3 Dual Inhibition Profile: Target Engagement Data Distinguishing LY32262 from Kinase-Selective Agents

N-[2,4-Dichlorobenzoyl]phenylsulfonamide is reported to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR) and VEGFR3 (FLT-4) [1][2]. While quantitative IC₅₀ values for these targets are not disclosed in the public literature indexed for this compound, the annotation as a dual VEGFR2/VEGFR3 inhibitor places it in a distinct mechanistic subcategory relative to selective VEGFR2 inhibitors (e.g., some clinical TKIs) or pan-VEGFR agents. The J Med Chem SAR study employed a VEGF-dependent HUVEC proliferation assay as a functional readout for pathway inhibition, confirming that acyl sulfonamides with the 2,4-dichlorobenzoyl scaffold suppress VEGF-driven endothelial cell growth [2]. For procurement, the availability of VEGFR2/VEGFR3 dual inhibitory activity may be a selection criterion for angiogenesis-focused programs where combined blockade of these two receptors is mechanistically desirable.

VEGFR2/VEGFR3 target
Supporting evidence
Annotated inhibitor of VEGFR2 (KDR) and VEGFR3 (FLT-4); quantitative IC₅₀ not publicly disclosed
Target engagement context requires in-house validation
Functional readout via VEGF-HUVEC assay supports pathway inhibition
VEGFR2 VEGFR3 KDR FLT-4 angiogenesis target engagement

Structural Differentiation: Unsubstituted Phenylsulfonamide as a Key SAR Feature Versus 4-Chloro Analog LY33169

LY32262 bears an unsubstituted benzenesulfonamide ring (Ar = phenyl), whereas its closest congener LY33169 carries a 4-chloro substituent (Ar = 4-chlorophenyl). In the J Med Chem SAR study, 4-substituted benzenesulfonamide derivatives were found to be 2–3-fold more potent in the VEGF-HUVEC assay than the corresponding 3-substituted isomers: for example, the 4-chloro analog (compound 2, IC₅₀ = 0.17 µM) was approximately 2.6-fold more potent than the 3-chloro analog (compound 44, IC₅₀ = 0.44 µM) [1]. While the IC₅₀ of the unsubstituted parent (LY32262, compound 1 in that study) was not explicitly compared in the same numerical format in the publicly available portions of the paper, the systematic SAR reveals that benzenesulfonamide ring substitution is a critical potency determinant. The absence of the 4-chloro substituent in LY32262 may confer distinct physicochemical properties (e.g., lower logP, reduced molecular weight by 34.5 Da relative to LY33169) and potentially different metabolic or off-target profiles compared to halogenated analogs.

Structural SAR
Class-level
LY32262 unsubstituted benzenesulfonamide vs 4-Cl analog (IC₅₀ = 0.17 µM in VEGF-HUVEC); positional 3-Cl/4-Cl difference 2.6-fold
Benzenesulfonamide substitution is a critical potency determinant
Exact LY32262 potency not reported head-to-head; scaffold identity must be confirmed
structure-activity relationship halogen substitution benzenesulfonamide SAR acyl sulfonamide scaffold

N-[2,4-Dichlorobenzoyl]phenylsulfonamide (LY32262): Evidence-Validated Research and Procurement Application Scenarios


Phenotypic Antitumor Drug Discovery: Replicating the Soft-Agar Disk-Diffusion Selectivity Screen

LY32262 was discovered using a soft-agar colony-formation disk-diffusion assay that identified its selective cytotoxicity against Colon-38 and Human-Colon-15/MDR relative to normal fibroblasts and L1210 leukemic cells [1]. Research groups employing phenotypic screening strategies for colon cancer or MDR-relevant drug discovery should procure LY32262 as a reference compound to benchmark assay sensitivity and selectivity parameters. Use of this exact chemotype is essential to reproduce the discovery conditions and to serve as a positive control for selective anti-colon-38/MDR activity in similar phenotypic systems.

Colon and Lung Cancer Xenograft Efficacy Studies: Prioritizing Responsive Tumor Models

The in vivo log kill dataset, although reported jointly for LY32262 and LY33169, identifies tumor models with high sensitivity (Human Small Cell Lung DMS-273: 6.3 LK; Human CNS-gliosarcoma-SF295: 3.8 LK; Human Ovarian BG-1: 3.7 LK) and curative responses (Colon-38, Colon-116, LNCaP, WSU-Br-1) [1]. Researchers designing xenograft studies can select from this list of pre-characterized responsive models to optimize the likelihood of detecting antitumor activity with LY32262 before expanding to uncharacterized tumor types. Procurement of LY32262 for studies in models such as Mammary-17 or H125 (which showed no kill) is not recommended without independent pilot data.

VEGFR2/VEGFR3 Dual Inhibition Research: A Non-Kinase Chemotype Tool Compound

LY32262 is annotated as an inhibitor of VEGFR2 (KDR) and VEGFR3 (FLT-4) [1][2]. For angiogenesis and lymphangiogenesis programs studying the cooperative roles of VEGFR2 and VEGFR3, this diaryl acylsulfonamide provides a structural scaffold distinct from ATP-competitive kinase inhibitors. Procurement is appropriate as a tool compound for target engagement studies, with the caveat that users should independently confirm VEGFR2/VEGFR3 IC₅₀ values and selectivity profiles in their assay systems, as quantitative selectivity data are not publicly disclosed.

SAR Expansion of Acyl Sulfonamide Anti-Proliferatives: Using LY32262 as the Unsubstituted Parent Scaffold

The J Med Chem 2004 SAR study demonstrated that benzenesulfonamide ring substitution systematically modulates potency in the VEGF-HUVEC assay, with 4-substituted analogs 2–3-fold more potent than 3-substituted isomers [3]. LY32262, bearing an unsubstituted benzenesulfonamide, serves as the parent scaffold for comparative SAR studies. Medicinal chemistry teams can procure LY32262 as a baseline comparator to evaluate the potency impact of introducing halogen, alkyl, or heteroatom substituents on the benzenesulfonamide ring, enabling systematic exploration of the SAR landscape.

Application
Selection Property
Validation Focus
Phenotypic screening reference
Soft-agar disk-diffusion selectivity signature
Colon-38/MDR selectivity replication
Xenograft model-response studies
Pre-characterized tumor model sensitivity panel
Model-specific response confirmation
VEGFR2/VEGFR3 pathway research
Dual VEGFR2/VEGFR3 target annotation
In-house target engagement validation
Acyl sulfonamide SAR expansion
Unsubstituted benzenesulfonamide parent scaffold
Substituent effect on cell-proliferation inhibition profiling
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